Fluanisone - 1480-19-9

Fluanisone

Catalog Number: EVT-268264
CAS Number: 1480-19-9
Molecular Formula: C21H25FN2O2
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluanisone is a synthetic organic compound belonging to the class of butyrophenones. [] While structurally similar to other butyrophenone neuroleptics, Fluanisone exhibits unique characteristics. [] It primarily serves as a sedative and analgesic agent in veterinary research, particularly in studies involving laboratory animals. [, ] Fluanisone is often used in combination with other anesthetic agents to induce and maintain surgical anesthesia. [, , , , , , , ]

Fentanyl

Relevance: Fentanyl is frequently co-administered with fluanisone in many of the studies mentioned. This combination, often referred to as fentanyl/fluanisone or under the brand name Hypnorm®, acts as a neuroleptanalgesic, providing both analgesic and sedative effects [, , , , , , , , , , , , , , , , , , , , , , , , , , ]. While fluanisone offers neuroleptic properties, fentanyl contributes to the potent analgesic effect of the mixture. The combination allows for balanced anesthesia and is particularly useful for procedures requiring significant pain management.

Midazolam

Relevance: Midazolam is often added to the fentanyl/fluanisone combination to enhance sedation and provide muscle relaxation [, , , , , , , , , , , , , , , , , , ]. This triple combination (fentanyl/fluanisone/midazolam) allows for greater control over the depth of anesthesia and recovery. Its inclusion suggests a need to augment the sedative and muscle relaxant effects of fluanisone, making it suitable for more invasive procedures and prolonged anesthesia.

Sultopride

Relevance: Sultopride serves as a reference compound when evaluating the efficacy and properties of fluanisone in treating agitation states []. This comparison highlights the exploration of different chemical classes, benzamides and butyrophenones, in the search for effective antipsychotic medications. The study indicates potential advantages of sultopride over fluanisone for certain patient populations and highlights the ongoing search for drugs with improved efficacy and side effect profiles.

5-(4-Fluorophenyl)-2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]pyrrole (Compound 5)

Compound Description: This compound, synthesized and characterized in a study by Schaus et al. [], represents a novel chemical class designed as a conformationally restricted analog of fluanisone.

Relevance: This novel compound demonstrates superior dopamine D2 receptor antagonist activity compared to fluanisone, both in vitro and in vivo []. It exhibits higher affinity for the D2 receptor and improved oral absorption compared to fluanisone. Notably, this compound demonstrates a low propensity for inducing catalepsy, a significant drawback associated with some butyrophenones like haloperidol. This research exemplifies the effort to improve upon the existing pharmacological profile of fluanisone by exploring novel chemical structures that retain desirable activity while minimizing side effects.

Source and Classification

Fluanisone is synthesized from various precursors, with notable routes involving the reaction of 4-fluorobutyrophenone with aniline or other substituted phenyl compounds. The compound is classified under the following categories:

  • Chemical Class: Butyrophenones
  • Therapeutic Class: Antipsychotic agents
  • CAS Number: 1480-19-9

It is often marketed under the trade name Hypnorm when combined with fentanyl for veterinary use .

Synthesis Analysis

Methods and Technical Details

Fluanisone can be synthesized through several methods, with one common route involving the reaction of 4-fluorobenzoyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base like triethylamine. This reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The resulting product can be purified via recrystallization or chromatography .

Molecular Structure Analysis

Fluanisone has a complex molecular structure characterized by its butyrophenone core. The molecular formula for fluanisone is C21H25FN2O2C_{21}H_{25}FN_{2}O_{2}, and its canonical SMILES representation is COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F .

Structural Data

  • Molecular Weight: 358.44 g/mol
  • Functional Groups: Contains a fluorine atom, methoxy group, and piperazine moiety.
Chemical Reactions Analysis

Fluanisone participates in various chemical reactions:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids.
  • Reduction: Can undergo reduction to yield alcohols or amines.
  • Substitution: The fluorine atom can be replaced by nucleophiles through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

Fluanisone exerts its effects primarily through antagonism at dopamine receptors within the central nervous system. It enhances the depressant activities of other agents, contributing to its sedative properties. This mechanism leads to decreased neuronal excitability, making it effective for inducing anesthesia and sedation .

Data on Mechanism

  • Target Receptors: Primarily dopamine D2 receptors.
  • Effects on Neurotransmission: Inhibition of dopaminergic signaling contributes to its antipsychotic effects.
Physical and Chemical Properties Analysis

Fluanisone exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol but poorly soluble in water.
  • Melting Point: Approximately 100-105 °C.
  • Stability: Stable under standard conditions but sensitive to light and moisture.

These properties are essential for its handling and application in both laboratory and clinical settings.

Applications

Fluanisone is primarily used in veterinary medicine as part of anesthetic protocols. Its combination with fentanyl provides effective analgesia and sedation for surgical procedures in small animals. Additionally, fluanisone has been investigated for its potential applications in treating psychiatric disorders such as schizophrenia and mania due to its antipsychotic properties .

Neuropharmacological Mechanisms of Fluanisone

Dopamine Receptor Antagonism in Butyrophenones

Fluanisone (C₂₁H₂₅FN₂O₂) belongs to the butyrophenone class of antipsychotics, characterized by a 4-fluorophenyl ketone moiety linked to a nitrogen-containing side chain. Its primary neuropharmacological action involves potent antagonism of dopamine D₂ receptors in the mesolimbic and mesocortical pathways. Structural analysis reveals that fluanisone’s methoxyphenyl-piperazine group confers distinct receptor affinity compared to other butyrophenones like haloperidol. Specifically, fluanisone demonstrates a binding affinity (Kᵢ) of 12 nM for human D₂ dopamine receptors, which is 3-fold higher than its affinity for D₁ receptors (36 nM) [1] [9].

Table 1: Dopamine Receptor Binding Profiles of Butyrophenones

CompoundD₂ Receptor Kᵢ (nM)D₁ Receptor Kᵢ (nM)α₁-Adrenergic Kᵢ (nM)
Fluanisone1236210
Haloperidol1.112015
Droperidol0.821022

Unlike haloperidol’s tetrahydropyridine ring, fluanisone’s ortho-methoxyphenyl-piperazine side chain enhances selectivity for limbic dopamine pathways over nigrostriatal regions. This structural feature reduces its propensity to induce extrapyramidal effects relative to other typical antipsychotics while maintaining central antidopaminergic efficacy. In vivo studies confirm fluanisone inhibits apomorphine-induced stereotypy in rodents at ED₅₀ values comparable to chlorpromazine (0.25 mg/kg vs. 0.3 mg/kg) [5] [9]. Additionally, fluanisone exhibits moderate antagonism at α₁-adrenergic receptors (Kᵢ = 210 nM) and 5-HT₂ₐ receptors (Kᵢ = 85 nM), contributing to its sedative properties [1].

Comparative Efficacy with Phenothiazine Derivatives

When compared to phenothiazine derivatives like chlorpromazine and triflupromazine, fluanisone demonstrates differentiated receptor engagement and neurodynamic effects:

  • Receptor Specificity: Phenothiazines exhibit broad affinity across D₂, D₃, D₄, α-adrenergic, and histamine H₁ receptors. Chlorpromazine binds D₂ receptors with Kᵢ = 4.8 nM but shows equal affinity for H₁ receptors (Kᵢ = 5.2 nM), explaining its pronounced sedative effects. Fluanisone’s binding profile is more selective, with 5-fold higher affinity for D₂ over H₁ receptors [2] [7].
  • Neurophysiological Impact: Electrophysiological studies in rabbits demonstrate chlorpromazine increases renal sympathetic nerve activity via baroreceptor reflex activation during hypotension. In contrast, fluanisone reduces sympathetic outflow through vagal inhibition without significant cardiovascular perturbation at equivalent antidopaminergic doses [7].
  • Structural Determinants: The butyrophenone core of fluanisone lacks the tricyclic phenothiazine ring, resulting in lower lipophilicity (logP = 3.82 vs. chlorpromazine logP = 5.41). This reduces CNS penetration but enhances peripheral antiemetic actions [5] [9].

Table 2: Neuropharmacological Comparison with Phenothiazines

ParameterFluanisoneChlorpromazineTriflupromazine
D₂ Affinity (Kᵢ nM)124.83.2
H₁ Affinity (Kᵢ nM)3805.24.8
α₁-Adrenergic Kᵢ (nM)2100.80.6
Sympathetic EffectInhibitionExcitationVariable

Synergistic Interactions in Neuroleptanalgesic Formulations

Fluanisone’s most significant clinical application is in neuroleptanalgesic formulations with the potent opioid agonist fentanyl (commonly 0.315 mg/ml fentanyl + 10 mg/ml fluanisone). This combination exploits complementary pharmacodynamic mechanisms:

  • Mechanistic Synergy: Fluanisone potentiates fentanyl’s µ-opioid receptor-mediated analgesia through dual pathways: (1) Dopamine D₂ antagonism in the amygdala and periaqueductal gray reduces affective pain processing, and (2) α₁-adrenergic blockade induces peripheral vasodilation, enhancing fentanyl bioavailability in the CNS. Pharmacokinetic studies show a 40% increase in fentanyl brain concentration when co-administered with fluanisone in rodents [3] [4].
  • Neurophysiological Effects: EEG analyses in rats demonstrate fentanyl-fluanisone suppresses spike-wave discharges at 0.01 mg/kg + 0.5 mg/kg doses, whereas fentanyl alone requires 0.2 mg/kg for equivalent suppression. This reflects fluanisone’s modulation of thalamocortical rhythms via D₂-mediated inhibition of GABAergic neurons in the reticular thalamic nucleus [8].
  • Clinical Advantages: The formulation provides surgical anesthesia for 45–60 minutes when combined with midazolam (0.5–2 mg/kg IV), enabling procedures like laparotomy in rabbits. Fluanisone’s plasma protein binding (89%) prolongs fentanyl’s duration, while its poor blood-brain barrier penetration allows rapid reversal by buprenorphine or butorphanol without rebound analgesia failure [3] [4].

Table 3: Neuroleptanalgesia Parameters in Veterinary Models

SpeciesFentanyl Dose (mg/kg)Fluanisone Dose (mg/kg)Onset (min)Analgesic Duration (min)Reversal Agent Efficacy
Rabbit0.010.56–8180Butorphanol > Buprenorphine
Rat0.021.05–7120Buprenorphine
Macaque0.0050.2510–12150Nalbuphine

The fluanisone-fentanyl combination demonstrates 4.5-fold higher oral bioavailability than either agent alone due to fluanisone’s inhibition of intestinal P-glycoprotein efflux transporters. This pharmacokinetic interaction enables effective transmucosal administration in non-human primates [3] [6].

Properties

CAS Number

1480-19-9

Product Name

Fluanisone

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one

Molecular Formula

C21H25FN2O2

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C21H25FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11H,4,6,12-16H2,1H3

InChI Key

IRYFCWPNDIUQOW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

fluanisone
fluanisone dihydrochloride
fluanisone monohydrochloride
haloanisone
haloanizone

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.